Product packaging for (1-Cycloheptylazetidin-2-yl)methanol(Cat. No.:CAS No. 2060025-49-0)

(1-Cycloheptylazetidin-2-yl)methanol

Cat. No.: B2381104
CAS No.: 2060025-49-0
M. Wt: 183.295
InChI Key: NVKZXTPCUNGWOV-UHFFFAOYSA-N
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Description

(1-Cycloheptylazetidin-2-yl)methanol is a specialized azetidine-based building block of interest in medicinal chemistry and life science research. This compound features a cycloheptyl group attached to a azetidine ring bearing a hydroxymethyl moiety, a structure that is frequently explored in the synthesis of pharmacologically active molecules. Azetidine derivatives are recognized as valuable saturated heterocycles in drug discovery, serving as key scaffolds in the development of various therapeutic agents . As a biochemical reagent, this compound can be utilized as a biological material or organic compound for life science-related research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. American Elements supplies life science materials in most volumes, including bulk quantities, and can produce materials to customer specifications in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) . Typical bulk packaging includes palletized plastic 5 gallon/25 kg. pails, fiber and steel drums to 1 ton super sacks in full container (FCL) or truck load (T/L) quantities. Research and sample quantities may be packaged under argon or vacuum. Shipping documentation includes a Certificate of Analysis and Safety Data Sheet (SDS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO B2381104 (1-Cycloheptylazetidin-2-yl)methanol CAS No. 2060025-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-cycloheptylazetidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-9-11-7-8-12(11)10-5-3-1-2-4-6-10/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKZXTPCUNGWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reductive Amination:this is Often the Most Efficient and High Yielding Method for N Alkylation of Secondary Amines. the Process Involves the Reaction of Azetidin 2 Yl Methanol with Cycloheptanone. This Forms an Intermediate Iminium Ion, Which is then Reduced in Situ to the Tertiary Amine. Mild Reducing Agents Are Typically Used to Selectively Reduce the Iminium Ion Without Affecting Other Functional Groups.

Catalytic Innovations in Azetidine (B1206935) Synthesis

Modern organic synthesis has seen a surge in the development of novel catalytic methods for the construction of complex molecular architectures. In the context of azetidine synthesis, photocatalysis and palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation and functionalization of the azetidine ring.

Visible-light photocatalysis has revolutionized the synthesis of strained ring systems, including azetidines, by enabling reactions under mild conditions that were previously challenging. chemrxiv.orgchemrxiv.org One of the most prominent methods is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.org This approach allows for the direct formation of the azetidine core.

Recent advancements have focused on overcoming the challenges associated with the photochemical excitation of substrates, which can lead to competing side reactions. prepchem.com The use of photosensitizers that can be activated by visible light allows for the selective excitation of one of the reactants, typically the alkene, to its triplet state. This excited species then undergoes a [2+2] cycloaddition with the imine partner to furnish the azetidine product. prepchem.com For instance, iridium-based photocatalysts have been successfully employed to mediate the intramolecular aza Paternò–Büchi reaction, yielding bicyclic azetidines in high yields and diastereoselectivities. prepchem.com

Another innovative photocatalytic strategy involves radical strain-release (RSR) photocatalysis. chemrxiv.orgchemrxiv.orgresearchgate.net This method utilizes readily available azabicyclo[1.1.0]butanes (ABBs) which, upon reaction with radical intermediates generated photocatalytically, undergo a strain-release process to afford densely functionalized azetidines. chemrxiv.orgchemrxiv.orgresearchgate.net This approach is particularly powerful as it allows for the introduction of diverse functionalities onto the azetidine scaffold in a single step. chemrxiv.orgchemrxiv.orgresearchgate.net The reaction is often orchestrated by an organic photosensitizer that governs the key energy-transfer process with various sulfonylimine precursors. chemrxiv.orgchemrxiv.org

Photocatalytic MethodCatalyst/PhotosensitizerReactantsProduct TypeKey Features
Visible Light-Mediated Aza Paternò–Büchi ReactionIr[dF(CF3)ppy]2(dtbbpy)PF6Alkene and Oxime MoietiesFunctionalized AzetidinesMild conditions, high yields (up to 99%), and high diastereoselectivity (>20:1). prepchem.com
Radical Strain-Release (RSR) PhotocatalysisOrganic Photosensitizers (e.g., 5TCzBN)Azabicyclo[1.1.0]butanes (ABBs) and SulfonyliminesDensely Functionalized AzetidinesSingle-step difunctionalization, high chemical yields. chemrxiv.orgchemrxiv.orgresearchgate.net

Palladium catalysis has become an indispensable tool for the formation of carbon-nitrogen bonds, and its application in azetidine chemistry has enabled both the synthesis of the core structure and its subsequent diversification. organic-chemistry.orgthieme-connect.comnih.govnih.gov Palladium-catalyzed intramolecular amination of unactivated C-H bonds offers a direct route to the azetidine ring. organic-chemistry.orgnih.gov This methodology leverages a directing group, such as picolinamide (B142947) (PA), to guide the palladium catalyst to a specific C(sp³)-H bond for C-N bond formation, leading to the cyclization and formation of the azetidine ring with high diastereoselectivity. organic-chemistry.orgnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the diversification of pre-formed azetidine scaffolds. N-arylation of the parent azetidine with a range of aryl or heteroaryl bromides provides access to a wide array of N-arylazetidines. thieme-connect.com These reactions are often facilitated by specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, which enable the coupling of functionalized aryl and heteroaryl partners with low catalyst loadings and short reaction times. thieme-connect.com

The versatility of palladium catalysis also extends to the functionalization of the azetidine ring itself. For instance, palladium-catalyzed cascade reactions starting from tricyclic aziridines can lead to complex tetracyclic products containing an azetidine moiety in a single step. nih.gov This process involves a diverted Tsuji–Trost sequence followed by an intramolecular Diels-Alder reaction. nih.gov

Palladium-Catalyzed ReactionCatalyst SystemSubstratesProduct TypeKey Features
Intramolecular C(sp³)-H AminationPd(OAc)2 with a directing group (e.g., picolinamide)Protected amine substratesSubstituted AzetidinesLow catalyst loading, use of inexpensive reagents, and predictable selectivities. organic-chemistry.orgnih.gov
N-Arylation of AzetidinePalladium with phosphine ligands (e.g., BrettPhos, RuPhos)Azetidine and Aryl/Heteroaryl BromidesN-ArylazetidinesWide scope of coupling partners, robust and user-friendly conditions. thieme-connect.com
Cascade Reaction from AziridinesPd2(dba)3/PPh3Tricyclic AziridinesComplex Tetracyclic Amines with Azetidine MoietyOne-pot synthesis of complex scaffolds. nih.gov

Computational Guidance in Optimizing Synthetic Pathways for Azetidines

The development of efficient synthetic routes for azetidines is increasingly being guided by computational modeling. mit.edubioquicknews.comnih.gov Density Functional Theory (DFT) calculations, for example, have been employed to understand the preference for certain reaction pathways, such as the 4-exo-dig cyclization over the 5-endo-dig pathway in radical cyclizations of ynamides to form azetidines. nih.gov

In the realm of photocatalysis, computational models have proven invaluable for predicting the feasibility of azetidine formation. mit.edubioquicknews.com Researchers have developed models that can prescreen potential reactants for photocatalytic azetidine synthesis, thereby reducing the need for extensive trial-and-error experimentation. mit.edubioquicknews.com These models work by calculating the frontier orbital energies of the reactants (e.g., alkenes and oximes). mit.edu When the energy levels of the reactants in their excited states, after being activated by the photocatalyst, are closely matched, the energy barrier for the reaction is lowered, making the formation of the azetidine product more favorable. mit.edu

By calculating these energy levels for a range of substrates, computational models can predict which pairs of reactants are likely to react successfully to form an azetidine. mit.edu For instance, after calculating the frontier orbital energies for 16 different alkenes and nine oximes, a computational model was used to accurately predict the outcome of 18 different alkene-oxime pairing reactions. mit.edu This predictive power allows for the identification of a much broader range of suitable substrates for azetidine synthesis than was previously thought possible. mit.edu

Advanced Spectroscopic and Analytical Characterization of 1 Cycloheptylazetidin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift and Coupling Constant Analysis

In a hypothetical ¹H NMR spectrum of (1-Cycloheptylazetidin-2-yl)methanol, distinct signals would be expected for the protons of the cycloheptyl group, the azetidine (B1206935) ring, and the methanol (B129727) substituent. The cycloheptyl protons would likely appear as a series of broad, overlapping multiplets in the upfield region (approximately 1.2-2.0 ppm). The methine proton on the carbon attached to the nitrogen would be expected at a slightly downfield-shifted position.

The protons of the azetidine ring would show more distinct signals. The proton at the C2 position, being adjacent to both the nitrogen and the hydroxymethyl group, would likely appear as a multiplet. The protons of the hydroxymethyl group would present as a doublet, coupled to the C2 proton, and the hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.

In the ¹³C NMR spectrum, a specific number of signals corresponding to the chemically non-equivalent carbon atoms would be anticipated. The seven carbons of the cycloheptyl ring would resonate in the aliphatic region. The three carbons of the azetidine ring would have characteristic chemical shifts, with the C2 carbon, bonded to the nitrogen and the hydroxymethyl group, being the most downfield of the ring carbons. The carbon of the hydroxymethyl group would also have a distinct chemical shift.

Hypothetical ¹H and ¹³C NMR Data for this compound This table is predictive and not based on experimental results.

Atom Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity
Azetidine C2 65-75 3.5-4.0 m
Azetidine C3 20-30 1.8-2.2 m
Azetidine C4 50-60 3.0-3.5 m
-CH₂OH 60-70 3.4-3.8 d
-CH₂OH - Variable br s
Cycloheptyl C1' 60-70 2.5-3.0 m

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for example, showing the correlation between the C2 proton of the azetidine ring and the protons of the adjacent hydroxymethyl group and the C3 protons of the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. For instance, it would show correlations between the cycloheptyl protons and the azetidine ring carbons, confirming the N-substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key for determining the relative stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aliphatic cycloheptyl and azetidine groups would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely appear in the 1000-1100 cm⁻¹ range.

Hypothetical IR Data for this compound This table is predictive and not based on experimental results.

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (alcohol) 3200-3600 (broad)
C-H Stretch (aliphatic) 2850-3000
C-O Stretch (primary alcohol) 1000-1100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₂₁NO), the expected exact mass would be 183.1623 g/mol . A high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the hydroxymethyl group (-CH₂OH) or fragmentation of the cycloheptyl ring.

X-ray Crystallography for Definitive Structure and Absolute Stereochemistry Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would definitively confirm the connectivity of all atoms and determine the bond lengths, bond angles, and torsion angles. For a chiral molecule, X-ray crystallography of a derivative containing a heavy atom could be used to determine the absolute stereochemistry.

Computational and Theoretical Chemistry Studies of 1 Cycloheptylazetidin 2 Yl Methanol Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic properties and energetic landscapes of (1-Cycloheptylazetidin-2-yl)methanol derivatives. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics from first principles. cuny.edu

Density Functional Theory (DFT) is a widely used quantum chemical method for studying azetidine (B1206935) derivatives due to its favorable balance of computational cost and accuracy. nih.gov It is routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netresearcher.life By finding the minimum energy structure, researchers can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com For instance, DFT calculations can elucidate the puckered conformation of the azetidine ring and how bulky substituents, such as the cycloheptyl group, influence its geometry.

Beyond structural prediction, DFT is invaluable for calculating a range of electronic and spectroscopic properties. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are frequently calculated to understand a molecule's chemical reactivity and electronic transitions. researchgate.neteurekalert.orgnih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability. nih.gov Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-deficient regions of a molecule, offering insights into intermolecular interactions. cuny.edu These calculations also support the interpretation of experimental spectroscopic data, including IR and UV-Vis spectra. researchgate.netnih.gov A variety of functionals and basis sets are available, with the B3LYP functional combined with the 6-31G(d,p) or 6-311++G(d,p) basis sets being a common choice for organic molecules like azetidine derivatives. researcher.lifemdpi.comnih.gov

Table 1: Common DFT Functionals and Basis Sets in Azetidine Research

ComponentExamplesTypical Application
Functionals B3LYP, M06-2X, ωB97XD, CAM-B3LYPGeometry optimization, electronic property calculation, thermochemistry. researchgate.netmdpi.comsemanticscholar.org
Basis Sets 6-31G(d,p), 6-311++G(d,p), cc-pVDZ, def2-TZVPProvide the mathematical functions to describe the location of electrons. Larger basis sets offer higher accuracy at a greater computational cost. researchgate.netnih.govnih.gov

For situations demanding higher accuracy, particularly for energy calculations, researchers turn to more computationally intensive ab initio methods. These methods, such as Møller–Plesset perturbation theory (MP2, MP4) and Coupled-Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. researchgate.netacs.org Coupled-Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its ability to yield results approaching experimental accuracy, especially when paired with large basis sets. acs.org

These high-level methods are crucial for benchmarking the performance of less expensive methods like DFT and for calculating precise energetic properties where accuracy is paramount. researchgate.net For azetidine derivatives, this includes the accurate determination of ring strain energies, barriers to nitrogen inversion, and the activation energies of reaction transition states, such as those involved in ring-opening reactions. researchgate.netacs.org Due to their significant computational expense, these methods are typically applied to smaller, representative model systems rather than large, complex derivatives. acs.org

Table 2: Comparison of Quantum Chemical Methods

MethodRelative CostTypical AccuracyPrimary Use Case for Azetidines
Hartree-Fock (HF) LowLow (Does not treat electron correlation)Initial guess for higher-level calculations. researchgate.net
DFT (e.g., B3LYP) MediumGoodGeometry optimization, property prediction. mdpi.com
MP2 HighVery GoodImproved energy calculations, includes electron correlation. researchgate.netacs.org
CCSD(T) Very HighExcellent ("Gold Standard")High-accuracy benchmark energy calculations for small systems. acs.org

Conformational Analysis and Molecular Dynamics Simulations of Azetidine Systems

The four-membered azetidine ring is not planar and typically adopts a puckered conformation. nih.gov The specific conformational preferences of this compound derivatives are influenced by the nature and orientation of the substituents on the ring. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. Ab initio and DFT calculations can determine the relative energies of different puckered states and the energy barriers between them. nih.gov

Prediction of Reactivity and Reaction Selectivity using Computational Models

Computational models are powerful tools for predicting the chemical reactivity and selectivity of azetidine derivatives. thescience.dev The inherent ring strain makes azetidines susceptible to ring-opening reactions, and computational chemistry can predict the feasibility and outcome of such transformations. rsc.orgacs.orgrsc.org One common approach involves analyzing the frontier molecular orbitals (FMOs)—the HOMO and LUMO. The energies and shapes of these orbitals can predict how a molecule will interact with other reactants. eurekalert.orgthescience.dev

For instance, in photocatalyzed reactions to form azetidines, computational models have been used to predict which pairs of reactants will successfully combine based on their frontier orbital energy match in an excited state. thescience.devmit.edubioquicknews.com Transition state theory is another cornerstone of reactivity prediction. By locating the transition state structure on the potential energy surface and calculating its energy, chemists can determine the activation energy barrier for a reaction. acs.orgnih.gov This allows for the prediction of reaction rates and the regioselectivity of reactions, such as predicting whether a nucleophile will attack at the C2 or C4 position of the azetidine ring during ring-opening. nih.gov DFT calculations have been used to show that the coordination of a Lewis acid catalyst can invert the regioselectivity of aminolysis in epoxy amines, favoring the formation of azetidines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Azetidine Scaffolds in Scaffold Diversification Research

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For azetidine scaffolds, QSAR is a valuable tool in drug discovery and scaffold diversification research. researchgate.netu-tokyo.ac.jp The process involves calculating a set of molecular descriptors for each azetidine derivative in a dataset and then using statistical methods, such as multiple linear regression (MLR), to create a predictive model. nih.govresearchgate.net

These molecular descriptors quantify various aspects of the molecule's structure and can be categorized as:

Thermodynamic: e.g., total energy, heat of formation. researchgate.net

Steric/Topological: e.g., molar refractivity, Connolly accessible area, branching indices. researchgate.netbenthamscience.com

Electronic: e.g., dipole moment, LogP, charges on specific atoms. researchgate.net

The resulting QSAR model can identify which structural features are crucial for a desired activity. nih.gov For example, a study on azetidine-2-carbonitriles as antimalarial agents used QSAR to identify key molecular properties, leading to the design of new derivatives with potentially enhanced activity. nih.gov Similarly, QSAR studies on 1,3,4-thiadiazole-2-yl azetidin-2-ones indicated that thermodynamic and steric descriptors were important for antimicrobial activity. researchgate.net These predictive models help prioritize which new derivatives to synthesize, saving time and resources in the development of chemical libraries based on the azetidine scaffold. nih.govresearchgate.netijrar.org

Role of 1 Cycloheptylazetidin 2 Yl Methanol As a Building Block and Molecular Scaffold in Advanced Organic Synthesis

Azetidine (B1206935) Derivatives in the Construction of Complex Molecular Architectures

The inherent ring strain of the azetidine core, estimated to be approximately 25.4 kcal/mol, makes it a reactive intermediate that can be strategically employed in the synthesis of more complex molecular frameworks. rsc.org This reactivity, coupled with the stereochemical information embedded in substituted azetidines, allows for the generation of diverse and intricate structures. rsc.org The synthesis and diversification of densely functionalized azetidine ring systems have been shown to provide access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govacs.org

The synthesis of (1-Cycloheptylazetidin-2-yl)methanol itself would likely involve a multi-step sequence, potentially starting from a suitable amino alcohol precursor. Methodologies such as intramolecular cyclization of 1,3-amino alcohols or haloamines are common strategies for forming the azetidine ring. researchgate.net The introduction of the cycloheptyl group could be achieved via N-alkylation of a pre-formed azetidine-2-methanol or by using cycloheptylamine (B1194755) in the initial stages of the synthesis.

Once obtained, this compound can serve as a versatile building block. The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing a handle for further molecular elaboration. The azetidine nitrogen, while sterically hindered by the cycloheptyl group, can still participate in reactions, and the ring itself can undergo strain-driven ring-opening reactions to yield linear amino alcohol derivatives with defined stereochemistry. The development of synthetic methods that leverage the strain of the azetidine ring is a key area of research, allowing for the transformation of these four-membered rings into other heterocyclic systems or acyclic products. rsc.org

Applications of Azetidines as Ligands in Asymmetric Catalysis

Chiral, non-racemic azetidine derivatives have emerged as highly effective ligands and organocatalysts in a variety of asymmetric transformations since the early 1990s. researchgate.net Their rigid, conformationally constrained structure is a key feature that contributes to high levels of stereocontrol in catalytic reactions. The stereocenters on the azetidine ring, along with the substituents, create a well-defined chiral environment around a coordinated metal center.

While specific catalytic applications of this compound are not extensively documented, its structural features suggest significant potential in this area. The molecule possesses a chiral center at the 2-position of the azetidine ring. The hydroxymethyl group can act as a coordinating group for a metal catalyst, while the azetidine nitrogen can also bind to the metal, forming a bidentate ligand. The large cycloheptyl group on the nitrogen atom would exert significant steric influence, which is a critical factor in achieving high enantioselectivity in many catalytic reactions. This steric bulk can effectively block one face of the catalytic center, directing the approach of substrates and leading to the preferential formation of one enantiomer of the product.

The effectiveness of azetidine-based ligands has been demonstrated in a range of reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net For instance, azetidine-containing binuclear zinc catalysts have shown high efficiency in asymmetric Michael additions, where the rigidity of the azetidine scaffold enhances the control of the catalytic pocket and leads to increased enantioselectivity. rsc.org It is plausible that this compound, when used as a ligand, could demonstrate similar efficacy. The table below illustrates the performance of some representative azetidine-based ligands in asymmetric catalysis, providing a benchmark for the potential of new derivatives like this compound.

Table 1: Examples of Azetidine-Based Ligands in Asymmetric Catalysis

Catalyst/Ligand Reaction Type Substrate Enantiomeric Excess (ee) Reference
Binuclear Zinc-Azetidine Complex Michael Addition Phosphites to Enones Up to 95% rsc.org
Chiral Azetidine-derived Ligand Friedel-Crafts Alkylation Indoles with Nitroalkenes High researchgate.net
Azetidine-based Organocatalyst Henry Reaction Aldehydes with Nitroalkanes High researchgate.net

Strategic Design of Azetidine-Based Molecular Scaffolds for Chemical Library Development

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring novel chemical space in drug discovery and chemical biology. nih.gov Azetidine-based scaffolds are particularly attractive for the development of chemical libraries due to their three-dimensional character and their ability to introduce novel structural motifs. The synthesis of skeletally and stereochemically diverse azetidine-based scaffolds has been a focus of research, leading to the creation of fused, bridged, and spirocyclic systems. nih.govbroadinstitute.orgnih.gov

This compound is a prime candidate for a core scaffold in the development of chemical libraries. The cycloheptyl group provides a significant lipophilic component, which can be important for interactions with biological targets. The hydroxymethyl group serves as a convenient point for diversification, allowing for the attachment of a wide range of building blocks through various chemical transformations (e.g., etherification, esterification, oxidation followed by amidation).

When designing chemical libraries, particularly for applications such as central nervous system (CNS) drug discovery, it is crucial to consider the physicochemical properties of the molecules. nih.govacs.org Parameters such as molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds are carefully controlled to ensure desirable pharmacokinetic profiles. The rigid azetidine core of this compound helps to limit the number of rotatable bonds, which can be advantageous for binding affinity and bioavailability. The cycloheptyl group will significantly influence the lipophilicity of the resulting library members.

The table below provides an example of how physicochemical properties are considered in the design of an azetidine-based chemical library for CNS applications. While this data is not specific to this compound, it illustrates the parameters that would be important in its use as a scaffold.

Table 2: Physicochemical Property Ranges for a CNS-Focused Azetidine Library

Property Average Value Range Reference
Molecular Weight (MW) 358 215–450 nih.gov
ALogP 2.06 -0.77–4.99 nih.gov
LogD at pH 7.4 1.28 -0.93–4.65 nih.gov
Topological Polar Surface Area (TPSA) 70.0 Ų 26.7–89.5 Ų nih.gov
Hydrogen Bond Donors 1.15 1–2 nih.gov
Hydrogen Bond Acceptors 3.96 3–6 nih.gov
Rotatable Bonds 5.37 3–8 nih.gov
Fraction of sp³ carbons (Fsp³) 0.47 0.25–0.72 nih.gov

Future Research Avenues for this compound in Synthetic Methodology and Scaffold Diversification

The future utility of this compound in organic synthesis will depend on the development of novel synthetic methodologies and strategies for scaffold diversification. Several promising research avenues can be envisioned.

One key area for future research is the development of more efficient and stereoselective syntheses of this compound and its derivatives. This could involve the use of novel catalytic methods for the construction of the azetidine ring or for the enantioselective installation of the substituents. medwinpublishers.com For example, recent advances in C-H activation and photochemistry could provide new routes to functionalized azetidines that are not accessible through traditional methods. rsc.org

Another important direction is the exploration of the reactivity of the azetidine ring in this compound. Strain-release-driven reactions, where the energy stored in the four-membered ring is used to drive chemical transformations, could lead to the synthesis of novel and complex molecular architectures. researchgate.net This could include ring-expansion reactions to form larger heterocycles or ring-opening reactions to generate functionalized acyclic amines.

In the context of scaffold diversification for chemical libraries, future work could focus on developing a wider range of chemical transformations that are compatible with the this compound core. This would allow for the creation of more diverse and complex libraries with a broader range of biological activities. The use of late-stage functionalization techniques would be particularly valuable, as it would allow for the rapid diversification of advanced intermediates. nih.gov

Finally, the exploration of this compound and its derivatives in new applications beyond those already established for azetidines is a promising area of research. This could include their use as probes for studying biological processes, as building blocks for new materials, or as components of novel therapeutic agents. medwinpublishers.com The unique combination of a strained azetidine ring, a bulky cycloheptyl group, and a functionalizable hydroxymethyl group makes this compound a rich platform for future discoveries in chemical science.

Q & A

Q. How to evaluate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Cellular Assays : Measure cytotoxicity (e.g., MTT assays) in cancer cell lines.
  • Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., cytochrome P450) .

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